(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone
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Description
Synthesis Analysis
The synthesis of related compounds, such as 2-thia-5-azabicyclo[2.2.1]heptane, has been reported . A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .Scientific Research Applications
Arene Hydrogenation and Transannulation
The stoichiometric reaction of para-methoxyanilines with B(C6F5)3 under H2 conditions facilitates the reduction of the N-bound phenyl ring(s), leading to subsequent transannular ring closure with the elimination of methanol. This process results in the formation of 7-azabicyclo[2.2.1]heptane derivatives, highlighting a method for the synthesis of complex bicyclic structures from simpler aromatic compounds (Longobardi, Mahdi, & Stephan, 2015).
Bicyclic Tetrahydrofuran-fused β-lactams Synthesis
Research demonstrates the utility of cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones as starting products for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. This synthesis process involves hydrogenolysis followed by intramolecular nucleophilic substitution, offering a new pathway for preparing bicyclic β-lactams, which are significant in drug design (Mollet, D’hooghe, & Kimpe, 2012).
Synthesis of 2-azabicyclo[2.1.1]hexanes
An efficient strategy has been developed for synthesizing the 2-azabicyclo[2.1.1]hexane ring system. This involves a stereoselective electrophilic addition followed by a ring closure, showcasing a method to create bicyclic compounds with potential in medicinal chemistry (Lescop, Mevellec, & Huet, 2001).
Nonchiral Pipecolic Acid Analogues
The synthesis of 2-azabicyclo[3.1.1]heptane-1-carboxylic acids and other analogues presents a practical approach to creating conformationally restricted amino acids. These compounds have applications in peptide engineering and the design of peptidomimetics, which are crucial for developing new therapeutics (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).
properties
IUPAC Name |
phenyl-[2-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-18(13-6-2-1-3-7-13)16-8-4-5-9-17(16)19(22)20-11-15-10-14(20)12-23-15/h1-9,14-15H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIQUFJWHGGMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone |
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